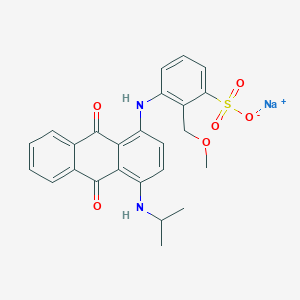
Sodium ((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)methoxytoluenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium ((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)methoxytoluenesulphonate is a complex organic compound with a unique structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)methoxytoluenesulphonate typically involves multiple steps, starting with the preparation of the anthracene core. The anthracene is then functionalized through a series of reactions, including nitration, reduction, and sulfonation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Sodium ((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)methoxytoluenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the anthracene core.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different hydroxy derivatives .
Aplicaciones Científicas De Investigación
Sodium ((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)methoxytoluenesulphonate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: It is used in the production of dyes and pigments due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Sodium ((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)methoxytoluenesulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in cellular processes. For example, its anti-inflammatory effects may be due to the inhibition of specific enzymes involved in the inflammatory response .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 1-amino-4-({4-[(methylamino)methyl]phenyl}amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate .
- 4-[1-Amino-4-(isopropylamino)-9,10-dioxo-9,10-dihydro-2-anthracenyl]-1-methylpiperazin-1-ium .
Uniqueness
Sodium ((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)methoxytoluenesulphonate is unique due to its specific functional groups and the presence of the anthracene core.
Propiedades
Número CAS |
70224-87-2 |
|---|---|
Fórmula molecular |
C25H23N2NaO6S |
Peso molecular |
502.5 g/mol |
Nombre IUPAC |
sodium;3-[[9,10-dioxo-4-(propan-2-ylamino)anthracen-1-yl]amino]-2-(methoxymethyl)benzenesulfonate |
InChI |
InChI=1S/C25H24N2O6S.Na/c1-14(2)26-19-11-12-20(23-22(19)24(28)15-7-4-5-8-16(15)25(23)29)27-18-9-6-10-21(34(30,31)32)17(18)13-33-3;/h4-12,14,26-27H,13H2,1-3H3,(H,30,31,32);/q;+1/p-1 |
Clave InChI |
GYUYHQJADKJDGY-UHFFFAOYSA-M |
SMILES canónico |
CC(C)NC1=C2C(=C(C=C1)NC3=C(C(=CC=C3)S(=O)(=O)[O-])COC)C(=O)C4=CC=CC=C4C2=O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


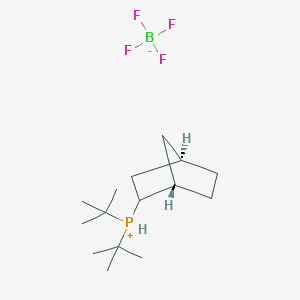
![N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide](/img/structure/B13765091.png)
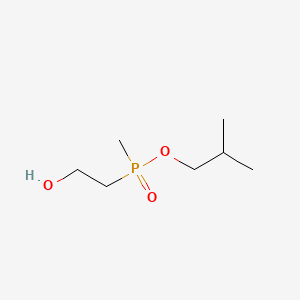

![Aspartic acid,D-[2,3-3H]](/img/structure/B13765107.png)
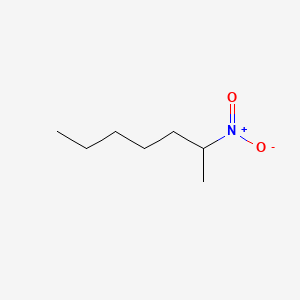


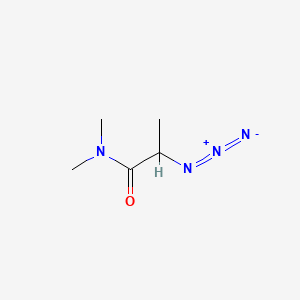
![2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride](/img/structure/B13765150.png)
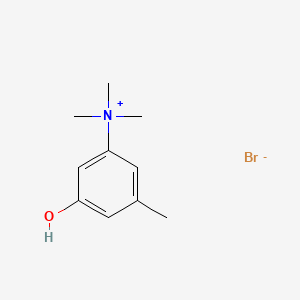
![2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine](/img/structure/B13765162.png)
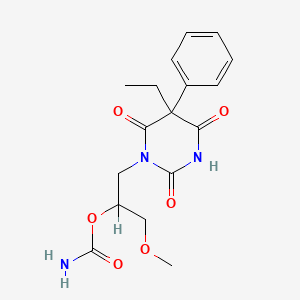
![Propylene bis[3-Octyloxiran-2-octanoate]](/img/structure/B13765178.png)
